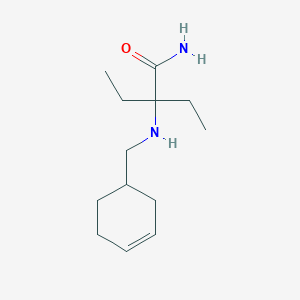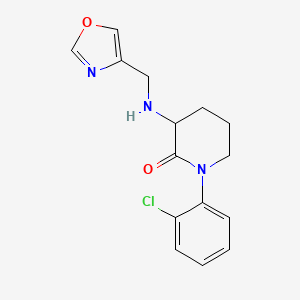![molecular formula C15H18N2O B7631738 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol](/img/structure/B7631738.png)
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. MPMP is a phenolic compound that belongs to the class of beta-adrenergic receptor agonists. It has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol involves its binding to beta-adrenergic receptors, which are located on the surface of cells in various tissues throughout the body. This binding leads to the activation of a signaling pathway that results in the relaxation of smooth muscle, increased heart rate, and increased cardiac output.
Biochemical and physiological effects:
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has a wide range of biochemical and physiological effects, including the relaxation of smooth muscle, increased heart rate, and increased cardiac output. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in lab experiments is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications are still being investigated.
Zukünftige Richtungen
There are several potential future directions for research on 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol. One area of interest is its potential use as a treatment for heart failure, as it has been shown to have a positive effect on heart function. Additionally, further research is needed to better understand the anti-inflammatory properties of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Finally, research is needed to determine the safety and efficacy of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol in clinical trials, which will be necessary before it can be approved for clinical use.
Synthesemethoden
The synthesis of 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol involves several steps, including the reaction of 2-chloromethylpyridine with 4-hydroxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a positive effect on heart function, making it a potential treatment for heart failure. Additionally, 4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
4-[[methyl(1-pyridin-2-ylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(15-5-3-4-10-16-15)17(2)11-13-6-8-14(18)9-7-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYJBOJYFGVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Methyl(1-pyridin-2-ylethyl)amino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B7631661.png)
![N-ethyl-1-[(4-hydroxyphenyl)methyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B7631670.png)


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-hydroxy-3-methylpiperidine-1-carboxamide](/img/structure/B7631698.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7631707.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7631708.png)
![5-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631724.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-2-methylsulfonylaniline](/img/structure/B7631732.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B7631735.png)
![1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7631742.png)
![1-(4-Methylpiperazin-1-yl)-3-[methyl(pyridin-2-yl)amino]propan-2-ol](/img/structure/B7631744.png)
![Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B7631751.png)
![2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide](/img/structure/B7631759.png)